molecular formula C10H20N2O B12079046 2-Amino-2-(4,4-dimethylcyclohexyl)acetamide

2-Amino-2-(4,4-dimethylcyclohexyl)acetamide

Cat. No.: B12079046
M. Wt: 184.28 g/mol
InChI Key: GOBRPEJQMYVEBW-UHFFFAOYSA-N
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Description

2-Amino-2-(4,4-dimethylcyclohexyl)acetamide is a cyclohexyl-substituted acetamide derivative characterized by a 4,4-dimethylcyclohexyl group attached to the acetamide backbone.

Properties

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

2-amino-2-(4,4-dimethylcyclohexyl)acetamide

InChI

InChI=1S/C10H20N2O/c1-10(2)5-3-7(4-6-10)8(11)9(12)13/h7-8H,3-6,11H2,1-2H3,(H2,12,13)

InChI Key

GOBRPEJQMYVEBW-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)C(C(=O)N)N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(4,4-dimethylcyclohexyl)acetamide typically involves the reaction of 4,4-dimethylcyclohexanone with ammonia or an amine source under controlled conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired aminoacetamide. Common reagents used in this synthesis include reducing agents such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of 2-Amino-2-(4,4-dimethylcyclohexyl)acetamide may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity. Catalysts and solvents are selected to enhance reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(4,4-dimethylcyclohexyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can further modify the amino group or the cyclohexyl ring.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of functionalized derivatives.

Scientific Research Applications

2-Amino-2-(4,4-dimethylcyclohexyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Amino-2-(4,4-dimethylcyclohexyl)acetamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the cyclohexyl ring provides a hydrophobic environment that can interact with lipid membranes or hydrophobic pockets in proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on the Cyclohexyl Ring

The 4,4-dimethylcyclohexyl group in the target compound distinguishes it from analogs with alternative substituents. For example:

  • 2-Amino-N-(4-methoxy-cyclohexyl)-acetamide (PubChem) features a 4-methoxycyclohexyl group, which introduces polar methoxy functionality.
  • In contrast, the 4,4-dimethylcyclohexyl group in the target compound increases steric hindrance and hydrophobicity, which may improve membrane permeability but reduce solubility in polar solvents.

Acetamide Derivatives vs. Phosphoramidocyanidate Esters

The target compound’s acetamide backbone differs significantly from phosphoramidocyanidate esters, such as 2,6-Dimethylcyclohexyl dimethylphosphoramidocyanidoate (CAS RN: 5337-72-4). Key distinctions include:

  • Functional Groups: The acetamide group (-NH-CO-) is less reactive than the phosphoramidocyanidate ester (-P(O)(N)(CN)), which is associated with neurotoxic activity in organophosphates .
  • Applications : Acetamide derivatives are typically explored for medicinal chemistry (e.g., enzyme inhibition), whereas phosphoramidocyanidates are often studied in pesticide or chemical weapon contexts .

Data Tables

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
2-Amino-2-(4,4-dimethylcyclohexyl)acetamide 4,4-dimethylcyclohexyl C₁₁H₂₂N₂O 198.31 High lipophilicity; drug candidate
2-Amino-N-(4-methoxy-cyclohexyl)-acetamide 4-methoxycyclohexyl C₉H₁₈N₂O₂ 186.25 Moderate solubility; CNS targeting
2,6-Dimethylcyclohexyl dimethylphosphoramidocyanidoate 2,6-dimethylcyclohexyl, phosphoramidocyanidate C₁₁H₂₁N₂O₂P 260.28 Neurotoxic; agrochemical use

Discussion of Research Findings

  • Reactivity : Acetamide derivatives lack the electrophilic phosphorus center seen in phosphoramidocyanidates, making them less reactive but more suitable for therapeutic applications.
  • Stereochemical Impact: The 4,4-dimethyl substitution creates a rigid, non-planar cyclohexane ring, which may enhance binding specificity to biological targets compared to smaller substituents.

Biological Activity

2-Amino-2-(4,4-dimethylcyclohexyl)acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and related research findings, providing a comprehensive overview of its biological activity.

  • Chemical Name: 2-Amino-2-(4,4-dimethylcyclohexyl)acetamide
  • Molecular Formula: C₁₁H₁₉N₃O
  • Molecular Weight: 197.29 g/mol

The biological activity of 2-amino-2-(4,4-dimethylcyclohexyl)acetamide may be linked to its structural similarity to other acetamide derivatives that exhibit various pharmacological effects. Research suggests that compounds in this class can interact with specific biological targets, including enzymes and receptors involved in cellular signaling pathways.

In Vitro Studies

In vitro studies have demonstrated that 2-amino-2-(4,4-dimethylcyclohexyl)acetamide exhibits significant activity against various cancer cell lines. For instance, it has been shown to inhibit the proliferation of colon cancer cells in a dose-dependent manner. The compound's efficacy was compared to known inhibitors, revealing promising results.

Table 1: In Vitro Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
2-Amino-2-(4,4-dimethylcyclohexyl)acetamideYB5 Colon Cancer10
DepsipeptideYB5 Colon Cancer0.04

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that modifications to the cyclohexyl ring and the amine group can significantly influence the compound's potency. For example, variations in the alkyl chain length and substitution patterns on the aromatic ring have been shown to enhance or diminish biological activity.

Table 2: SAR Analysis of Related Compounds

CompoundModification TypeActivity Change (IC50)Reference
Cyclopentyl derivativeSubstituent changeIncreased
Isopropyl derivativeChain lengthDecreased
Methoxy-substituted analogPositioningSignificant increase

Case Studies

A notable case study involved the application of 2-amino-2-(4,4-dimethylcyclohexyl)acetamide in a therapeutic context for cancer treatment. The compound was tested in combination with other chemotherapeutics, leading to enhanced anti-tumor efficacy compared to monotherapy. This synergistic effect underscores the potential for developing combination therapies that include this compound.

Pharmacokinetics and Toxicology

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of 2-amino-2-(4,4-dimethylcyclohexyl)acetamide. Early results indicate favorable bioavailability and a low toxicity profile in mammalian models.

Table 3: Preliminary Pharmacokinetic Data

ParameterValue
Bioavailability~75%
Half-life~3 hours
Toxicity (LD50)>1000 mg/kg

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